

Cabozantinib S-malate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cabozantinib

Cat. No.: B000823

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabozantinib S-malate, a potent multi-tyrosine kinase inhibitor, has emerged as a significant therapeutic agent in the landscape of oncology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetics, and pharmacodynamics. Quantitative data are presented in structured tables for ease of reference. Detailed methodologies for key experimental procedures are outlined to support further research and development. Additionally, the core signaling pathways targeted by **Cabozantinib** are visualized through diagrams to elucidate its mechanism of action.

Chemical Structure and Identity

Cabozantinib S-malate is the (S)-malate salt of **Cabozantinib**, an orally bioavailable small molecule. The chemical structure consists of a quinoline core linked to a phenyl group via an ether bond, which in turn is connected to a fluorophenyl group through a cyclopropane-1,1-dicarboxamide linker. The S-malate salt form enhances the aqueous solubility of the active pharmaceutical ingredient.

Table 1: Chemical Identity of **Cabozantinib** S-malate

Identifier	Value
IUPAC Name	N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (S)-2-hydroxysuccinate
CAS Number	1140909-48-3
Molecular Formula	C ₃₂ H ₃₀ FN ₃ O ₁₀
Molecular Weight	635.6 g/mol

Physicochemical Properties

The physicochemical properties of **Cabozantinib** S-malate are crucial for its formulation, delivery, and biological activity. It is a white to off-white solid. Polymorphism has been observed, with two crystalline forms (N-1 and N-2) and an amorphous form identified. The N-2 form is utilized in the commercial formulation.

Table 2: Physicochemical Properties of **Cabozantinib** S-malate

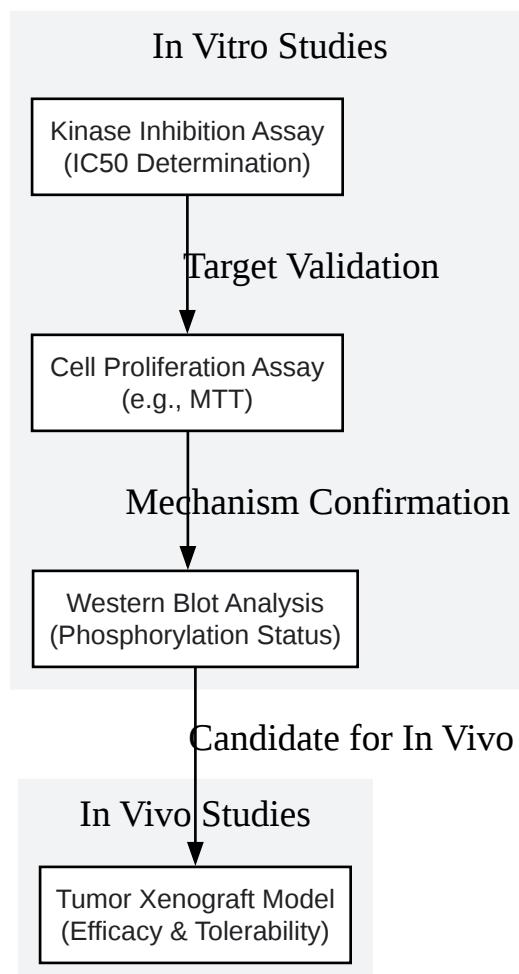
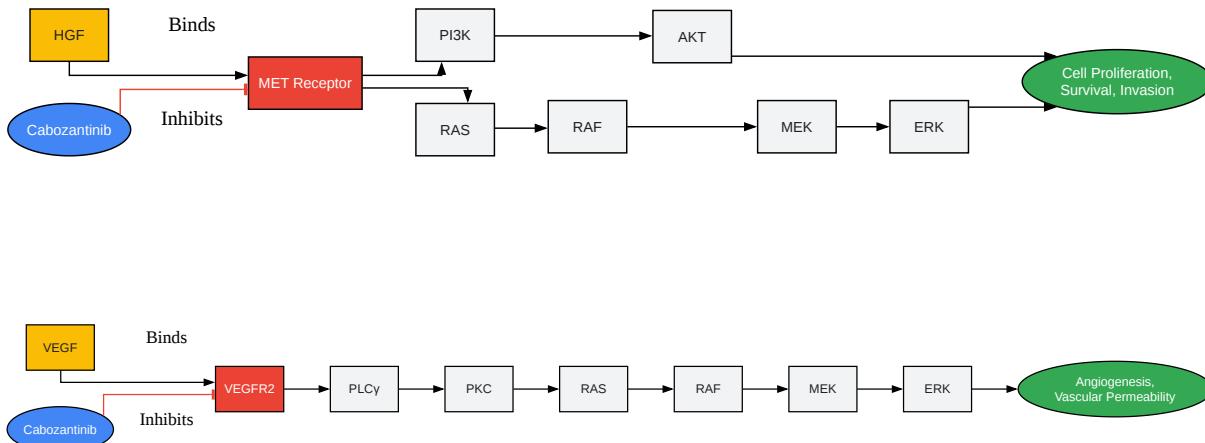
Property	Value
Melting Point	166-169 °C
pKa	6.32
LogP	5.15
Solubility	Practically insoluble in water above pH 4. Slightly soluble in DMSO and methanol.

Pharmacokinetics

Cabozantinib S-malate is administered orally and exhibits a pharmacokinetic profile characterized by a long terminal half-life. It is highly bound to plasma proteins and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.

Table 3: Pharmacokinetic Parameters of **Cabozantinib**

Parameter	Value
Time to Peak Plasma Concentration (Tmax)	2-5 hours
Plasma Protein Binding	≥ 99.7%
Apparent Volume of Distribution (Vz/F)	Approximately 319 L
Apparent Clearance (CL/F) at Steady-State	Approximately 2.2 L/hr
Terminal Half-life	Approximately 99-120 hours
Metabolism	Primarily via CYP3A4
Excretion	Primarily in feces (~54%) and urine (~27%)



Pharmacodynamics and Mechanism of Action

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastasis. Its primary targets include MET, vascular endothelial growth factor receptor 2 (VEGFR2), and RET. By inhibiting these kinases, **Cabozantinib** disrupts downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation, migration, and invasion, and the induction of apoptosis.

Table 4: Inhibitory Activity of **Cabozantinib** against Key Kinases

Kinase Target	IC ₅₀ (nM)
VEGFR2	0.035
MET	1.3
RET	4
KIT	4.6
AXL	7
FLT3	11.3
TIE2	14.3

Below are diagrams illustrating the key signaling pathways inhibited by **Cabozantinib**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Cabozantinib S-malate: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b000823#the-chemical-structure-and-properties-of-cabozantinib-s-malate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com